molecular formula C8H3BrN4O2 B13904558 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile

Cat. No.: B13904558
M. Wt: 267.04 g/mol
InChI Key: UJOOUMBCLYWFLK-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-imidazo[1,2-a]pyridine-2-carbonitrile (CAS 2891598-72-2) is a chemical compound with the molecular formula C8H3BrN4O2 and a molecular weight of 267.04 g/mol . As a fused bicyclic heteroaromatic system, it belongs to the imidazopyridine family, a class of structures recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The specific bromo and nitro substituents on the core structure make this compound a valuable and versatile building block for synthetic organic chemistry and drug discovery research . Researchers can utilize this molecule in various metal-catalyzed cross-coupling reactions, where the bromo substituent acts as a handle for further functionalization, for example, in Suzuki reactions to create biaryl derivatives. Simultaneously, the electron-withdrawing nitro group can be reduced to an amine, providing a pathway to a diverse array of novel chemical entities. The synthesis of such imidazo[1,5-a]pyridines can be achieved through modern catalytic methods, including copper-catalyzed transannulation of N-heteroaryl aldehydes with alkylamines or iron-catalyzed C-H amination, which can be performed in greener solvents . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3BrN4O2

Molecular Weight

267.04 g/mol

IUPAC Name

5-bromo-3-nitroimidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C8H3BrN4O2/c9-6-2-1-3-7-11-5(4-10)8(12(6)7)13(14)15/h1-3H

InChI Key

UJOOUMBCLYWFLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)Br)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Direct Cyanation of 5-Bromo-3-nitropyridine Precursors

A key intermediate in the synthesis of the target compound is 5-bromo-3-nitropyridine-2-carbonitrile , which can be prepared via nucleophilic cyanation of 2,5-dibromo-3-nitropyridine using copper(I) cyanide. This method is reported with the following details:

  • Reaction: 2,5-Dibromo-3-nitropyridine (3.80 g, 13.4 mmol) is reacted with copper(I) cyanide (2.42 g, 26.8 mmol).
  • Conditions: The mixture is heated at 150 °C for 2 hours under stirring.
  • Work-up: After cooling, filtration removes insolubles, the filtrate is concentrated, and the residue is purified by silica gel column chromatography using hexane/ethyl acetate gradients (9:1 to 3:1).
  • Yield: The desired 5-bromo-3-nitropyridine-2-carbonitrile is obtained as a yellow solid in 59% yield.

This step introduces the cyano group at the 2-position while retaining the bromine and nitro substituents, forming a crucial building block for further cyclization to the imidazo[1,2-a]pyridine scaffold.

Cyclocondensation to Form the Imidazo[1,2-a]pyridine Core

The formation of the imidazo[1,2-a]pyridine ring system typically involves cyclocondensation reactions between 2-aminopyridines and appropriate electrophilic partners. Although direct literature on the exact cyclization of 5-bromo-3-nitropyridine-2-carbonitrile to the imidazo[1,2-a]pyridine derivative is limited, analogous methods are well established:

  • Common Approach: Cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyls, nitroolefins, or alkynes under thermal or catalytic conditions.
  • Multicomponent Reactions: The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of 2-aminopyridines, aldehydes, and isonitriles, is widely used for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines.
  • Metal-Free Protocols: Recent advances highlight metal-free, acid-catalyzed condensation methods that are environmentally benign and scalable.

For the nitro-substituted system, the cyclization likely proceeds via nucleophilic attack of the amino group on an activated nitrile or aldehyde intermediate, followed by ring closure and oxidation steps to install the nitro group on the heterocycle.

Novel One-Step Synthesis of 5-Bromo-Substituted Pyrimidine Derivatives as Precursors

A patented method describes a one-step synthesis of 5-bromo-2-substituted pyrimidine compounds using:

  • Starting Materials: 2-bromomalonaldehyde and amidine compounds.
  • Reaction: A single-step condensation yielding 5-bromo-2-substituted pyrimidines with advantages of simplicity, safety, low cost, and short reaction times.
  • Benefits: This method reduces synthesis complexity and cost, facilitating scale-up for pharmaceutical applications.

Although this patent focuses on pyrimidine derivatives, the approach is relevant for preparing brominated heterocycles that can serve as intermediates or analogs in the synthesis of brominated imidazo[1,2-a]pyridine compounds.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield Notes
Copper(I) cyanide substitution 2,5-Dibromo-3-nitropyridine + CuCN 150 °C, 2 h 59% Produces 5-bromo-3-nitropyridine-2-carbonitrile intermediate
Cyclocondensation (general) 2-Aminopyridine + α-halocarbonyl or aldehydes Acid catalysis, metal-free or metal catalyzed Variable, often >70% Forms imidazo[1,2-a]pyridine core; adaptable for nitro and cyano substituents
Transition-metal catalysis 2-Aminopyridines + vinyl azides or halogenated precursors Pd or Cu catalysis, mild aerobic conditions >70% Regioselective, efficient, suitable for functionalized derivatives
Microwave-assisted synthesis 2-Aminopyridines + ethyl 2-chloroacetoacetate 120 °C, EtOH solvent, microwave heating ~75% Rapid, high-yielding, scalable
One-step condensation (patent) 2-Bromomalonaldehyde + amidines One-step reaction, mild conditions Not specified Simple, safe, cost-effective for 5-bromo-2-substituted pyrimidines

Chemical Reactions Analysis

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-A]pyridine core, with bromine and nitro groups at specific positions on the aromatic ring. Its molecular formula is C8H3BrN4O2C_8H_3BrN_4O_2, and it has a molecular weight of approximately 258.05 g/mol. The presence of bromine and nitro groups enhances its reactivity and solubility in organic solvents, making it suitable for chemical transformations and drug development.

Potential Applications in Medicinal Chemistry

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is notable for its potential applications in medicinal chemistry due to its unique structural properties that contribute to various biological activities. The electron-withdrawing nitro group and the leaving ability of the bromine atom facilitate these reactions. Studies have explored its biological activity and potential interactions with various biological targets.

Structural Similarity

Several compounds share structural similarities with 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile:

Compound NameStructural FeaturesUnique Properties
3-Nitroimidazo[1,2-a]pyridineNitro group on imidazole ringExhibits strong antibacterial activity
5-Chloro-3-nitro-imidazo[1,2-a]pyridineChlorine instead of brominePotentially lower reactivity compared to bromine
4-Bromoimidazo[1,2-a]pyridineBromine at position 4Different positioning affects biological activity
3-NitropyridineNitro group on pyridine ringLacks imidazole functionality; different reactivity
5-Fluoroimidazo[1,2-a]pyridineFluorine instead of bromineMay exhibit different pharmacokinetics

The specific combination of halogenation and nitration on the imidazole framework enhances its reactivity and biological profile compared to similar compounds. Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds because they display a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .

Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
5-Bromo-3-nitro-imidazo[1,2-a]pyridine-2-carbonitrile (Target Compound) -Br, -NO₂, -CN Not provided Not provided Bromo and nitro groups likely enhance electrophilicity; CN aids in conjugation
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-...-carbonitrile (14f) -Br, -NH₂, -CN, aryl groups C27H19Br2N5 573.28 High molecular weight; dual bromo substituents; yellow crystalline solid
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile -CF₃, -CN C9H4F3N3 211.14 Trifluoromethyl group enhances lipophilicity and metabolic stability
5-Bromo-2-chloromethyl-imidazo[1,2-a]pyridine -Br, -CH2Cl Not provided Not provided Chloromethyl group may increase reactivity in alkylation reactions

Physicochemical Properties

  • Melting Points : Compound 14f () exhibits a high melting point (279–280°C), attributed to its bulky aryl substituents and hydrogen-bonding capacity . The trifluoromethyl derivative () likely has a lower melting point due to reduced polarity.
  • Spectroscopic Data: 14f: ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.05–8.40 ppm and NH₂ signals at δ 6.35 ppm. ¹³C NMR confirms the carbonitrile group at δ 119.2 ppm . Trifluoromethyl analog: No spectral data provided, but the -CF₃ group would exhibit distinct ¹⁹F NMR signals.

Biological Activity

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a bromine and nitro group on the imidazole ring, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, and presents relevant research findings.

  • Molecular Formula : C₈H₄BrN₅O₂
  • Molecular Weight : 258.05 g/mol
  • CAS Number : 2891598-72-2

The presence of electron-withdrawing groups like bromine and nitro significantly influences the compound's reactivity and solubility, making it suitable for various chemical transformations.

Biological Activities

Research indicates that 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. The mechanism is believed to involve interference with microbial DNA synthesis or function, leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer potential. It shows promising results in inhibiting the growth of various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colorectal Cancer

The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells and inhibit proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile against several bacterial strains. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Mechanisms : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. It also inhibited cell cycle progression at the G1 phase.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-Nitroimidazo[1,2-a]pyridineNitro group on imidazole ringExhibits strong antibacterial activity
5-Chloro-3-nitro-imidazo[1,2-a]pyridineChlorine instead of brominePotentially lower reactivity
4-Bromoimidazo[1,2-a]pyridineBromine at position 4Different positioning affects activity
3-NitropyridineNitro group on pyridine ringLacks imidazole functionality
5-Fluoroimidazo[1,2-a]pyridineFluorine instead of bromineMay exhibit different pharmacokinetics

The comparative analysis highlights the unique properties of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile, particularly its enhanced reactivity due to halogenation and nitration.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-3-nitro-imidazo[1,2-a]pyridine-2-carbonitrile?

The compound is typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamine intermediates. For example, describes a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes, yielding structurally similar nitro-substituted imidazopyridines in high purity (85% yield) through precipitation . Key steps include nitro-group retention during cyclization and nitrile functionalization. Characterization relies on IR (e.g., CN stretch at ~2200 cm⁻¹), NMR (δ 7.42–12.96 ppm for aromatic protons), and TOF-MS .

Q. How is the nitrile group in imidazo[1,2-a]pyridine derivatives characterized spectroscopically?

The nitrile group (CN) is identified via IR spectroscopy (sharp absorption at ~2200 cm⁻¹) and confirmed by 13C^{13}\text{C} NMR (signal near 115–120 ppm for sp-hybridized carbon). reports IR peaks at 2200 cm⁻¹ for a related compound, 4l, synthesized via MCRs . For ambiguous cases, reactivity assays (e.g., hydrolysis to carboxylic acids) or X-ray crystallography may resolve structural uncertainties.

Q. What solvents and reaction conditions favor high yields in imidazo[1,2-a]pyridine syntheses?

Polar aprotic solvents like DMSO or DMF are preferred for MCRs due to their ability to stabilize intermediates. achieved 85% yield using DMSO at 80–100°C, with product isolation via solvent precipitation . Microwave-assisted synthesis (e.g., 150°C, 30 min) can enhance reaction efficiency, as seen in for analogous heterocycles .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., nitration vs. bromination) be controlled during functionalization?

Substituent directing effects and reagent choice are critical. For example, bromine at position 5 in the imidazo[1,2-a]pyridine core (as in the target compound) may direct nitration to position 3 via meta-directing effects. highlights Pd-catalyzed cyanation protocols to install nitriles without disrupting bromine substituents, using Zn(CN)2_2 under inert conditions . Competing pathways (e.g., dehalogenation) are minimized by optimizing catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) and reaction time .

Q. What strategies resolve contradictory NMR data for imidazo[1,2-a]pyridine derivatives?

Overlapping aromatic signals in 1H^1\text{H} NMR can be addressed using deuterated solvents (e.g., DMSO-d6_6) and 2D techniques (COSY, HSQC). resolved coupling constants (e.g., J = 8.4 Hz for para-substituted aromatics) by analyzing splitting patterns in DMSO-d6_6 . For nitro-group ambiguities, 15N^{15}\text{N} NMR or X-ray diffraction (as in ) provides definitive assignments .

Q. How do steric and electronic effects influence the reactivity of the nitro group in this scaffold?

The nitro group at position 3 acts as a strong electron-withdrawing group, polarizing the ring and enhancing electrophilic substitution at position 5. discusses DFT studies showing that nitro substituents lower the LUMO energy, facilitating nucleophilic attacks (e.g., SNAr reactions) . Steric hindrance from adjacent bromine may slow down certain transformations, requiring elevated temperatures or microwave activation .

Q. What computational methods predict regioselectivity in further functionalization (e.g., Suzuki couplings)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. used DFT to predict reactivity trends in imidazo[1,2-a]pyridine derivatives, showing that bromine at position 5 directs cross-couplings to position 2 or 7 due to electronic effects . Molecular electrostatic potential (MEP) maps further guide site-selective modifications.

Data Contradiction & Optimization

Q. How can discrepancies in reported yields for similar compounds be reconciled?

Yield variations often stem from solvent purity, trace moisture, or competing side reactions. achieved 85% yield via precipitation, while reported 66–67% for more complex analogs due to steric hindrance . Optimization strategies include:

  • Solvent screening : Replace DMSO with DMAc for better solubility of nitro intermediates.
  • Additives : Use TFA (1 mg) to protonate intermediates and suppress byproducts, as in .

Q. What mechanistic insights explain unexpected byproducts in cyanation reactions?

Palladium-catalyzed cyanation ( ) may produce HCN or nitrile dimerization byproducts if cyanide sources (e.g., Zn(CN)2_2) are not rigorously dried . Competing pathways (e.g., β-hydride elimination in Pd intermediates) are mitigated by using bidentate ligands (dppf) and low-temperature conditions (50°C).

Biological & Medicinal Chemistry

Q. What structural features enhance the bioactivity of imidazo[1,2-a]pyridine derivatives?

The bromine-nitrile-nitro triad in this compound suggests potential as a kinase inhibitor or antimicrobial agent. notes that nitro groups enhance DNA intercalation, while bromine improves lipophilicity and target binding . SAR studies ( ) show that methyl or methoxy substituents on the pyridine ring boost bioavailability .

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